Disodium tetracyanozincate

Description

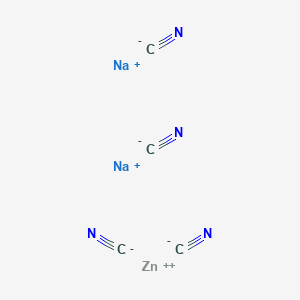

Structure

2D Structure

Properties

CAS No. |

15333-24-1 |

|---|---|

Molecular Formula |

C4N4Na2Zn |

Molecular Weight |

215.4 g/mol |

IUPAC Name |

disodium;zinc;tetracyanide |

InChI |

InChI=1S/4CN.2Na.Zn/c4*1-2;;;/q4*-1;2*+1;+2 |

InChI Key |

QYSCBQYSQWBJFX-UHFFFAOYSA-N |

SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Zn+2] |

Isomeric SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Zn+2] |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Zn+2] |

Other CAS No. |

15333-24-1 |

Synonyms |

disodium tetracyanozincate |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes

Conventional Laboratory Synthesis of Alkali Metal Tetracyanozincates

In a laboratory setting, alkali metal tetracyanozincates are typically synthesized via a straightforward aqueous reaction. The process involves treating a soluble zinc salt with a stoichiometric quantity of an alkali metal cyanide. For the synthesis of disodium (B8443419) tetracyanozincate, a salt such as zinc sulfate (B86663) or zinc chloride is dissolved in water and combined with a solution containing four molar equivalents of sodium cyanide.

The reaction proceeds as follows: ZnSO₄ + 4 NaCN → Na₂[Zn(CN)₄] + Na₂SO₄

The resulting product, disodium tetracyanozincate, is a water-soluble complex. The isolation of the solid compound from the solution is generally achieved by evaporation of the water, followed by crystallization. The purity of the final product depends on the stoichiometry of the reactants and the removal of the resulting salt byproduct (e.g., sodium sulfate).

Industrial-Scale Formation Pathways, Including By-product Generation in Extractive Metallurgy

This compound is a significant compound in the field of hydrometallurgy, where it often forms as an intermediate or a byproduct rather than a primary target product. mintek.co.zasgs.com Its formation is intrinsically linked to processes that use cyanide to leach and separate metals. scirp.org

One of the most prominent examples is in the cyanidation of gold and silver ores. In the Merrill-Crowe process, zinc dust is added to the pregnant cyanide solution to precipitate the precious metals. During this step, the metallic zinc is oxidized and dissolves into the alkaline cyanide solution, forming the highly stable and soluble tetracyanozincate(II) complex.

The reaction can be represented as: 2 Au(CN)₂⁻ + Zn → 2 Au + Zn(CN)₄²⁻

This process effectively recovers gold but results in the generation of significant quantities of zinc-cyanide complexes in the barren solution, which requires further treatment.

Furthermore, tetracyanozincate can be generated during the processing of zinc-bearing industrial wastes or low-grade ores. mdpi.com Leaching with cyanide solutions can be employed to selectively dissolve zinc oxides or sulfides from complex materials, bringing the zinc into solution as the Na₂[Zn(CN)₄] complex for subsequent recovery or separation. mdpi.com

Interactive Table 1: Industrial Processes Leading to Tetracyanozincate Formation

| Industrial Process | Role of Zinc | Formation Context of Na₂[Zn(CN)₄] | Associated Key By-products |

| Gold/Silver Cyanidation (Merrill-Crowe) | Precipitating Agent | Forms in barren solution after cementation of precious metals. | Precious metal slimes, Sodium thiocyanate, Sodium sulfate |

| Zinc-Lead Ore Processing | Ore Constituent | Can form if cyanide-based flotation or leaching is used to separate Zn from Pb. | Lead concentrates, Iron cyanide complexes, Gangue minerals |

| Treatment of Galvanizing Wastes | Target Metal for Recovery | Leaching of zinc-rich sludges or dusts with sodium cyanide solution. | Iron hydroxides, Un-leached residues, Carbonates |

| Electroplating Effluent Treatment | Contaminant | Forms in wastewater from zinc-cyanide plating baths. | Other metal-cyanide complexes (e.g., copper), Hydroxide sludges |

Controlled Crystallization Techniques for High Purity and Specific Polymorphs

Achieving high purity and controlling the crystalline form of this compound requires precise control over the crystallization conditions. Standard techniques can be adapted to produce well-defined crystals from the aqueous solutions generated during synthesis.

Slow Evaporation: This is a common method where the solvent (water) is allowed to evaporate slowly from a saturated solution at a constant temperature. This gradual increase in concentration promotes the growth of large, high-quality crystals.

Cooling Crystallization: This technique relies on the principle that the solubility of this compound decreases as the temperature is lowered. A hot, saturated solution is slowly cooled, inducing crystallization. The rate of cooling is a critical parameter that influences crystal size and purity.

The presence of impurities, the pH of the solution, and the specific alkali metal cation (e.g., sodium vs. potassium) can influence the resulting crystal structure and lattice parameters. nih.gov While specific polymorphs of Na₂[Zn(CN)₄] are not extensively documented in readily available literature, controlling these factors is the established approach for polymorphic control in inorganic crystalline materials.

Mechanistic Studies of Zinc-Cyanide Complexation During Synthesis

The formation of the tetracyanozincate(II) ion, [Zn(CN)₄]²⁻, in solution is not a single-step event but a sequential process. When cyanide ions are introduced to a solution containing hydrated zinc ions (Zn(H₂O)₆²⁺), the cyanide ligands progressively replace the water molecules. nih.gov

The complexation occurs in a stepwise manner:

Zn²⁺ + CN⁻ ⇌ [Zn(CN)]⁺

[Zn(CN)]⁺ + CN⁻ ⇌ Zn(CN)₂

Zn(CN)₂ + CN⁻ ⇌ [Zn(CN)₃]⁻

[Zn(CN)₃]⁻ + CN⁻ ⇌ [Zn(CN)₄]²⁻

The predominant species in solution is highly dependent on the concentration of free cyanide. At low cyanide-to-zinc ratios, the lower cyanide complexes may exist, but the tetracyanozincate complex is thermodynamically the most stable and is the dominant species in solutions with a sufficient excess of cyanide, typical of industrial leaching processes. researchgate.net

Modern mechanistic studies employ computational chemistry, such as Density Functional Theory (DFT), to model the geometry and stability of these zinc-cyanide species. nih.govshahroodut.ac.ir These theoretical calculations help to understand the bond energies, structures, and reaction free energies associated with each step of the complexation. shahroodut.ac.ir The final [Zn(CN)₄]²⁻ complex is known to adopt a stable tetrahedral geometry.

Interactive Table 2: Stepwise Formation of Zinc-Cyanide Complexes

| Step | Reactants | Product | Description |

| 1 | Zn²⁺(aq) + CN⁻ | [Zn(CN)]⁺ | Initial complexation forming the monocyano species. |

| 2 | [Zn(CN)]⁺ + CN⁻ | Zn(CN)₂(s/aq) | Formation of the neutral, often poorly soluble, dicyano species. |

| 3 | Zn(CN)₂ + CN⁻ | [Zn(CN)₃]⁻ | Further addition of cyanide leads to the anionic tricyano complex. |

| 4 | [Zn(CN)₃]⁻ + CN⁻ | [Zn(CN)₄]²⁻ | Final, stable tetrahedral tetracyanozincate(II) complex is formed. |

Structural Elucidation and Advanced Characterization

X-ray Crystallographic Analysis of Disodium (B8443419) Tetracyanozincate and Related Species

X-ray crystallography is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. anton-paar.comlibretexts.org Studies on compounds related to disodium tetracyanozincate, such as those involving tetracyanozincate anions, have provided valuable insights into its structure. For instance, the crystal structure of a dinuclear zinc(II) complex with a tris(2-aminoethyl) amine ligand has been reported. escholarship.org In another study, the synthesis and crystal structure of two new tetracyanocadmate(II) and tetracyanozincate(II) complexes with 3-aminopyridine (B143674) were investigated, revealing three-dimensional coordination polymers. nih.gov These studies consistently show that the tetracyanozincate(II) anion, [Zn(CN)₄]²⁻, typically adopts a tetrahedral geometry around the central zinc atom. The zinc atom is bonded to four cyanide ligands through the carbon atoms. The sodium cations are then situated within the crystal lattice, balancing the negative charge of the complex anion.

Table 1: Representative Crystallographic Data for Tetracyanozincate Complexes

| Compound | Crystal System | Space Group | Zn-C Bond Length (Å) | C-N Bond Length (Å) | C-Zn-C Angle (°) |

|---|---|---|---|---|---|

| K₂[Zn(CN)₄] | Cubic | Fd-3m | ~2.04 | ~1.15 | ~109.5 |

Note: The table is populated with typical values from related tetracyanozincate structures. Specific data for Na₂[Zn(CN)₄] would require a dedicated crystallographic study.

Vibrational Spectroscopic Investigations (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the bonding and structure of molecules. su.se By analyzing the vibrational modes of a compound, information about the strength of chemical bonds and the symmetry of the molecule can be obtained.

For this compound, the vibrational spectra are dominated by the modes of the [Zn(CN)₄]²⁻ anion. The most prominent of these are the C≡N stretching vibrations, which are typically observed in the region of 2000-2200 cm⁻¹. The exact frequency of these vibrations can be influenced by factors such as the coordination environment and the nature of the cation. libretexts.org The metal-ligand vibrations, specifically the Zn-C stretching and bending modes, occur at lower frequencies, typically below 500 cm⁻¹. The analysis of these modes provides direct insight into the strength and nature of the zinc-cyanide bond. Studies on related tetracyanozincate complexes have helped in assigning the observed vibrational bands. dergipark.org.trdergipark.org.tr

Table 2: Typical Vibrational Frequencies for the [Zn(CN)₄]²⁻ Anion

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| ν(C≡N) | 2050 - 2150 | Cyanide stretching |

| ν(Zn-C) | 300 - 400 | Zinc-Carbon stretching |

Note: These are general ranges and the exact frequencies for Na₂[Zn(CN)₄] may vary.

The presence of water molecules, either as water of hydration or as a solvent, can significantly influence the vibrational spectrum of a compound. mdpi.comarxiv.org In the case of this compound, hydrogen bonding between water molecules and the nitrogen atoms of the cyanide ligands can lead to shifts in the C≡N stretching frequencies. The O-H stretching and H-O-H bending vibrations of water itself will also appear in the spectrum, typically in the regions of 3200-3600 cm⁻¹ and 1600-1650 cm⁻¹, respectively. su.se By comparing the spectra of anhydrous and hydrated samples, the extent of hydration and its effect on the structure can be assessed.

Electronic Spectroscopy for Understanding Ligand Field Environments

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. msu.eduoecd.org For transition metal complexes, this technique is crucial for understanding the ligand field environment. libretexts.orgiupac.orgyoutube.comyoutube.com In the case of this compound, the zinc(II) ion has a d¹⁰ electronic configuration. This means that its d-orbitals are completely filled. As a result, d-d electronic transitions, which are characteristic of many transition metal complexes, are not possible. Therefore, the UV-Vis spectrum of this compound is not expected to show the colorful absorption bands typical of many transition metal compounds. researchgate.netresearchgate.net Any observed absorptions in the UV region would likely be due to charge-transfer transitions, where an electron is excited from a ligand-based orbital to a metal-based orbital or vice versa.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Relevant Nuclei (e.g., ¹³C, ²³Na, ⁶⁷Zn)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the chemical environment of specific atomic nuclei.

¹³C NMR: The ¹³C NMR spectrum of this compound would show a signal for the carbon atoms of the cyanide ligands. The chemical shift of this signal can provide information about the bonding between the carbon and the zinc atom. In related cyanide complexes, the ¹³C signal for the cyanide carbon has been reported. researchgate.netresearchgate.net

²³Na NMR: As a quadrupolar nucleus, the ²³Na NMR signal can be broad, with the linewidth being sensitive to the symmetry of the sodium ion's environment. huji.ac.ilblogspot.comnih.gov In a highly symmetric environment, a sharper signal would be expected. The chemical shift provides information about the electronic environment around the sodium nucleus. researchgate.netepj-conferences.org

⁶⁷Zn NMR: ⁶⁷Zn is the only NMR-active isotope of zinc, but it is a challenging nucleus to study due to its low natural abundance and large quadrupole moment, which leads to very broad signals. huji.ac.ilresearchgate.netrsc.org However, for small, symmetric complexes like tetracyanozincate(II), it may be possible to obtain a signal. The chemical shift of the ⁶⁷Zn signal would be highly sensitive to the coordination environment of the zinc atom.

Table 3: Expected NMR Characteristics for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Linewidth | Information Gained |

|---|---|---|---|

| ¹³C | 120 - 150 | Narrow | Zn-C bonding environment |

| ²³Na | -10 to 10 | Broad | Symmetry of Na⁺ environment |

Note: The chemical shift ranges are approximate and can be influenced by solvent and other factors.

X-ray Absorption Spectroscopy (XAS) for Local Coordination Geometry and Oxidation State

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local atomic structure and oxidation state of a specific element within a material. rsc.orgnih.gov XAS is particularly useful for studying non-crystalline materials. ksu.edu.sa The technique can be divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES: The XANES region of the zinc K-edge spectrum is sensitive to the oxidation state and coordination geometry of the zinc atom. For this compound, the XANES spectrum would confirm the +2 oxidation state of zinc and would be consistent with a tetrahedral coordination environment. princeton.edud-nb.info

EXAFS: The EXAFS region provides quantitative information about the number, type, and distance of the atoms surrounding the central zinc atom. Analysis of the EXAFS data for this compound would allow for the determination of the Zn-C bond distance and the coordination number of zinc, which is expected to be four.

This comprehensive suite of analytical techniques provides a detailed and consistent picture of the structure and bonding in this compound, highlighting its role as a fundamental compound in coordination chemistry.

Coordination Chemistry and Intermolecular Interactions

Electronic Structure and Bonding Characteristics within the Tetracyanozincate Anion

The tetracyanozincate anion, [Zn(CN)₄]²⁻, features a central zinc(II) ion in a +2 oxidation state. The zinc ion is coordinated by four cyanide ligands, resulting in a tetrahedral geometry. nih.gov In this configuration, the zinc atom utilizes its sp³ hybrid orbitals to form sigma bonds with the carbon atoms of the cyanide ligands. nih.gov The bond angles in this tetrahedral arrangement are approximately 109.5°. nih.gov

The bonding between the zinc ion and the cyanide ligands is primarily covalent in nature. The cyanide ligand is a potent sigma donor and a modest pi acceptor. The carbon atom of the cyanide ion donates a pair of electrons to an empty sp³ hybrid orbital of the zinc ion, forming a strong sigma bond.

The electronic structure of the tetracyanozincate anion can be further understood through molecular orbital theory. The interaction between the metal d-orbitals and the ligand orbitals leads to the formation of bonding and antibonding molecular orbitals. The stability of the complex is attributed to the filling of the bonding molecular orbitals by the electrons from the ligands.

Formation of Polynuclear and Supramolecular Zinc-Cyanide Architectures

The tetracyanozincate anion can act as a building block for the construction of more complex polynuclear and supramolecular structures. researchgate.netdb-thueringen.de The cyanide ligands are capable of bridging between two or more metal centers, leading to the formation of extended networks. researchgate.netias.ac.in

In these structures, the cyanide ligand can coordinate to one metal center through its carbon atom and to another through its nitrogen atom. This bridging capability allows for the creation of one-, two-, or even three-dimensional frameworks. researchgate.netdb-thueringen.de The specific architecture of the resulting polynuclear or supramolecular assembly is influenced by several factors, including the coordination preferences of the metal ions, the presence of other ligands, and the reaction conditions. google.comtandfonline.com

For instance, in the presence of other metal ions, the tetracyanozincate anion can participate in the formation of heterobimetallic complexes. These structures can exhibit interesting magnetic, optical, or catalytic properties arising from the interaction between the different metal centers. core.ac.ukacs.orgmdpi.com

Table 1: Examples of Polynuclear and Supramolecular Zinc-Cyanide Architectures

| Structural Type | Description | Interactions | Potential Applications |

| One-Dimensional Chains | Zinc centers are linked by bridging cyanide ligands to form linear or zigzag chains. researchgate.net | Covalent bonds, hydrogen bonding, π–π stacking. researchgate.net | Molecular wires, magnetic materials. |

| Two-Dimensional Layers | Chains are further connected to form sheet-like structures. researchgate.net | Intermolecular C–H···N hydrogen bonds. researchgate.net | Gas storage, separation. google.com |

| Three-Dimensional Frameworks | Layers are linked to create a porous 3D network. db-thueringen.degoogle.com | Coordination bonds, van der Waals forces. | Catalysis, drug delivery. google.com |

Ligand Exchange Kinetics and Thermodynamics in Solution

Ligand exchange reactions in coordination complexes involve the replacement of one or more ligands in the coordination sphere of a metal ion by other ligands. libretexts.org For the tetracyanozincate anion, this would typically involve the substitution of cyanide ligands by other nucleophiles present in the solution.

The kinetics of ligand exchange can be influenced by several factors, including the nature of the entering and leaving ligands, the solvent, and the presence of catalysts. chem-soc.sinih.gov The rate of exchange can vary significantly, from very fast (labile) to very slow (inert). zysman-colman.com The tetracyanozincate complex is generally considered to be thermodynamically stable but kinetically labile, meaning that while the complex is energetically favorable, the cyanide ligands can be exchanged relatively easily. zysman-colman.comscribd.com

The thermodynamics of ligand exchange are governed by the change in Gibbs free energy (ΔG) for the reaction. libretexts.org A negative ΔG indicates a spontaneous reaction. The stability of the resulting complex compared to the starting complex is a key thermodynamic driving force. libretexts.org For example, the replacement of monodentate ligands with a multidentate ligand (the chelate effect) often leads to a more stable complex due to a favorable entropy change. libretexts.org

The study of ligand exchange kinetics and thermodynamics provides valuable insights into the reactivity and stability of the tetracyanozincate complex in various chemical environments. nih.govmcmaster.ca

Interfacial Coordination Phenomena

The coordination chemistry of disodium (B8443419) tetracyanozincate at interfaces is a crucial aspect of its application in various fields, such as electrochemistry and materials science. When a solid surface is in contact with a solution containing tetracyanozincate ions, specific interactions can occur at the interface.

The nature of these interactions depends on the properties of the solid surface and the composition of the solution. For instance, the tetracyanozincate anion can adsorb onto a positively charged surface due to electrostatic attraction. On other surfaces, specific chemical bonds can form between the surface atoms and the zinc or cyanide moieties of the complex.

These interfacial coordination phenomena can lead to the formation of thin films or surface-modified materials with unique properties. For example, the deposition of zinc cyanide-based materials on electrode surfaces can influence their catalytic activity or corrosion resistance. The study of these interfacial processes is essential for understanding and controlling the behavior of disodium tetracyanozincate in various technological applications.

Reactivity and Chemical Transformation Pathways

Hydrolytic Stability and Decomposition Kinetics in Aqueous Media

The stability of the tetracyanozincate(II) anion, [Zn(CN)₄]²⁻, in aqueous media is a critical aspect of its environmental chemistry. While it possesses a high thermodynamic stability constant (log Kstab ≈ 16.7-16.9), indicating a strong bond between the zinc cation and the cyanide ligands, its practical stability is subject to various environmental factors. epa.govdocbrown.infodocbrown.infoijtsrd.com

In aqueous solutions, tetracyanozincate is considered a weak acid dissociable (WAD) cyanide complex. d-nb.info This classification implies that it can dissociate to a significant extent, releasing free cyanide ions (CN⁻) and, subsequently, forming hydrogen cyanide (HCN) depending on the pH of the solution. publications.gc.ca The equilibrium is heavily influenced by pH, with lower pH values favoring the formation of HCN. dpim.go.th Although the decomposition is thermodynamically favored under certain analytical conditions (e.g., acidic pH), the kinetics of this process can be slow. epa.gov

Table 1: Stability Constants of Selected Metal-Cyanide Complexes

| Complex Ion | Formula | Log Kstab | Reference |

| Tetracyanozincate(II) | [Zn(CN)₄]²⁻ | 16.7 | epa.govijtsrd.com |

| Tetracyanocadmiate(II) | [Cd(CN)₄]²⁻ | 16.9 | epa.gov |

| Tetracyanonickelate(II) | [Ni(CN)₄]²⁻ | 31.3 | epa.gov |

| Hexacyanoferrate(II) | [Fe(CN)₆]⁴⁻ | 47 | epa.gov |

This table is interactive. Click on the headers to sort the data.

Photochemical Reactivity and Degradation Mechanisms

Disodium (B8443419) tetracyanozincate exhibits sensitivity to light, undergoing photochemical reactions that can lead to its degradation. The [Zn(CN)₄]²⁻ complex is known to be susceptible to photodegradation, which results in the release of free cyanide. d-nb.info

The rate and efficiency of this degradation are dependent on the wavelength of the incident light. Studies have shown that both UVA and UVC radiation can induce the degradation of tetracyanozincate, with UVC light generally being more effective. selcuk.edu.tr The process involves the absorption of photons, which can initiate the cleavage of the zinc-cyanide bonds. selcuk.edu.tr In environmental settings, the intensity of natural sunlight and its penetration through the water column are key factors governing the rate of photolysis. publications.gc.cascribd.com Ultraviolet (UV) irradiation is a recognized method for breaking down complex cyanides, including tetracyanozincate, into simpler, more easily treatable forms like HCN. publications.gc.ca

Electrochemical Behavior and Redox Processes of the Zinc-Cyanide Center

The electrochemical properties of disodium tetracyanozincate are primarily dictated by the zinc(II) center. Zinc metal is a strong reducing agent with a standard redox potential of -0.76 V. wikipedia.org However, in the tetracyanozincate complex, the zinc is in its stable +2 oxidation state. wikipedia.org The Zn²⁺ ion has a filled d-orbital electron configuration (3d¹⁰), which means it does not readily participate in redox reactions under normal conditions. wikipedia.org Consequently, zinc(II) compounds, including this compound, are generally colorless and redox-inactive. wikipedia.org

While the [Zn(CN)₄]²⁻ complex itself is redox-stable, the zincate ion, [Zn(OH)₄]²⁻, which can be formed from zinc compounds in alkaline solutions, is known to participate in redox cycles, for instance, in zinc-air batteries. The presence of redox-inactive metal ions like Zn²⁺ can also influence the redox properties and reactivity of other metal complexes in solution. acs.org

Reactions with Other Metal Ions and Organic Substrates in Complex Matrices

This compound can participate in various reactions with other chemical species, leading to the formation of new compounds and complexes.

Reactions with Metal Ions: In the presence of other metal ions, ligand exchange or precipitation reactions can occur. For example, tetracyanozincate has been used as a precursor in the synthesis of heterometallic Hofmann-Td-type complexes, such as [Cd(3AP)₂Zn(μ₄-CN)₄]n, by reacting it with cadmium(II) salts and 3-aminopyridine (B143674). nih.gov In hydrometallurgical contexts, the relative stability of different metal-cyanide complexes is crucial. Depending on the concentration ratios, the addition of tetracyanozincate to a solution containing ions like silver, copper, or nickel can lead to the precipitation of their respective insoluble cyanides. researchgate.net

Reactions with Organic Substrates: The cyanide ligands of the complex can react with certain organic molecules. The reactivity of the cyanide ion has been demonstrated in complex reactions with organic macrocycles like zinc verdohemes, leading to both ring-opening and substitution on the macrocycle. nih.gov Furthermore, zinc salts, which can be derived from the tetracyanozincate complex, act as effective catalysts in organic synthesis. A notable example is the catalysis of the [3+2] cycloaddition reaction between sodium azide (B81097) and various nitriles to produce 5-substituted 1H-tetrazoles. organic-chemistry.org Tetracyanozincate itself has been used as a reagent in the synthesis of cyanogen (B1215507) chloride. researchgate.net

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Studies for Ground State Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the ground state electronic structure and optimizing the geometry of disodium (B8443419) tetracyanozincate and its constituent tetracyanozincate(II) anion, [Zn(CN)₄]²⁻. physics.gov.aznih.gov DFT calculations, particularly using the B3LYP functional, have shown good performance in determining electron affinities, bond energies, vibrational frequencies, and geometries of inorganic and ionic compounds. physics.gov.az For the tetracyanozincate(II) ion, DFT/B3LYP methods with the LanL2dz basis set have been employed to optimize the molecular structure to a minimum on the potential energy surface, confirmed by the absence of imaginary frequencies. physics.gov.az

The optimized geometry of the [Zn(CN)₄]²⁻ anion is consistently predicted to be tetrahedral. nih.gov This tetrahedral coordination around the central zinc atom is a key structural feature. DFT studies provide detailed geometric parameters, including bond lengths and angles, which are in good agreement with experimental data where available. physics.gov.aznih.gov For instance, the Materials Project has reported a calculated lattice parameter of 8.979 Å for the cubic crystal structure of potassium tetracyanozincate (K₂[Zn(CN)₄]), a related compound, using GGA (Generalized Gradient Approximation) based DFT. materialsproject.org

Beyond geometry, DFT calculations elucidate the electronic properties. The method allows for the calculation of thermodynamic properties and atomic charges, providing insight into the distribution of electron density within the molecule. physics.gov.az Furthermore, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) helps in understanding the chemical reactivity and kinetic stability of the complex. physics.gov.az

Table 1: Selected DFT-Calculated Properties for Tetracyano-Complexes

| Property | [Zn(CN)₄]²⁻ | [Cd(CN)₄]²⁻ | [Hg(CN)₄]²⁻ |

| Method/Basis Set | B3LYP/LanL2dz | B3LYP/LanL2dz | B3LYP/LanL2dz |

| Symmetry | Td | Td | Td |

| Zn-C Bond Length (Å) | 2.029 (Calculated) | - | - |

| C-N Bond Length (Å) | 1.173 (Calculated) | - | - |

Data sourced from theoretical calculations. physics.gov.az

Ab Initio Molecular Orbital Calculations for Bonding Analysis and Energetics

Energetics are a key output of ab initio calculations. These methods can determine the total electronic energy of the molecule, which is crucial for assessing its stability. Furthermore, by calculating the energies of the constituent ions (2Na⁺ and [Zn(CN)₄]²⁻) separately, the lattice energy of the solid-state compound can be estimated. iranchembook.ir The lattice energy is a measure of the strength of the electrostatic interactions holding the ions together in the crystal lattice. iranchembook.ir

Ab initio methods have also been applied to study related cyanide compounds, providing a basis for comparison. For example, calculations on the HNC to HCN isomerization have been performed using various basis sets and levels of theory, demonstrating the utility of these methods in understanding reaction energetics. researchgate.net

Molecular Dynamics Simulations for Solution Phase Behavior and Solid-State Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic behavior of disodium tetracyanozincate in both solution and the solid state. These simulations model the movement of atoms and molecules over time, providing insights into interactions and processes that are often difficult to observe experimentally.

In the solution phase, MD simulations can elucidate the solvation structure of the tetracyanozincate(II) anion, [Zn(CN)₄]²⁻, and its interactions with solvent molecules, such as water. These simulations can reveal the arrangement of water molecules around the anion and the dynamics of this solvation shell. This information is crucial for understanding the behavior of the complex in aqueous solutions, including its dissociation and transport properties. bath.ac.uk For instance, models of solution behavior are essential for calculating properties like the initial composition of a lixiviant in hydrometallurgical processes. bath.ac.uk

While specific MD simulation studies focused solely on this compound are not widely reported in the provided context, the principles of the technique are broadly applicable. For example, MD simulations have been used to study the solid-state interactions in other zinc complexes and the solution behavior of various ionic species, providing a framework for how such studies would be conducted for the title compound.

Computational Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry provides powerful tools for predicting the spectroscopic properties and potential reaction pathways of this compound, offering insights that complement experimental studies. researchgate.netnih.gov

Spectroscopic Properties:

The vibrational spectra of the tetracyanozincate(II) ion, [Zn(CN)₄]²⁻, have been calculated using methods like Density Functional Theory (DFT) with the B3LYP functional and the LanL2dz basis set. physics.gov.az These calculations can predict the frequencies of the fundamental normal modes of vibration. physics.gov.az The results of these calculations are generally in good agreement with available experimental data from techniques like infrared (IR) and Raman spectroscopy. physics.gov.aznih.gov By comparing calculated and experimental spectra, assignments of the observed vibrational bands to specific molecular motions can be confirmed. For instance, the characteristic C≡N stretching frequency is a key feature in the vibrational spectrum. dergipark.org.tr

Table 2: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for [Zn(CN)₄]²⁻

| Vibrational Mode | Symmetry | Calculated (B3LYP/LanL2dz) | Experimental (Raman) |

| ν(CN) | A₁ | 2182 | 2152 |

| ν(ZnC) | A₁ | 344 | 331 |

| δ(ZnCN) | E | 86 | 90 |

| ν(CN) | T₂ | 2167 | 2143 |

| ν(ZnC) | T₂ | 425 | 417 |

| δ(ZnCN) | T₂ | 313 | 315 |

| δ(CZnC) | T₂ | 100 | 105 |

Data sourced from a comparative theoretical and experimental study. physics.gov.az

Reaction Pathways:

Computational methods can be employed to explore the potential reaction pathways involving this compound. nih.gov By mapping the potential energy surface, it is possible to identify transition states and calculate activation energies for various reactions. nih.govchemrxiv.org This allows for the prediction of reaction mechanisms and the feasibility of different chemical transformations. For example, computational studies can investigate the dissociation of the tetracyanozincate complex in solution or its role as a precursor in the synthesis of other materials, such as zinc oxide nanoparticles. researchgate.net The ability to computationally screen for potential reactions and by-products can guide experimental work and lead to the discovery of new synthetic methodologies. nih.govrsc.orgcecam.org

Applications in Advanced Chemical and Materials Research

Utilization in the Synthesis of Organozinc Reagents for Catalytic Transformations

Organozinc reagents are a cornerstone of modern organic synthesis, prized for their utility in forming carbon-carbon bonds with high selectivity and functional group tolerance. purdue.eduresearchgate.net The generation of these reagents typically involves the direct insertion of zinc metal into organic halides or through transmetalation reactions. purdue.edu While there is no direct literature evidence for the use of disodium (B8443419) tetracyanozincate as a precursor for organozinc reagents, its chemical nature as a zinc-containing complex invites theoretical consideration for such applications.

The tetracyanozincate(II) anion, [Zn(CN)₄]²⁻, is a stable complex. epa.gov For it to serve as a precursor, the tightly bound cyanide ligands would need to be displaced by organic groups. This could potentially be achieved through reaction with highly reactive organometallic species, such as organolithium or Grignard reagents. However, the strong coordination of the cyanide ions presents a significant synthetic challenge.

Should a viable pathway be developed, the resulting organozinc reagents could participate in a variety of catalytic transformations, including but not limited to:

Negishi Coupling: A palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide, forming a new carbon-carbon bond.

Fukuyama Coupling: A palladium-catalyzed coupling of a thioester with an organozinc reagent to form a ketone.

Reformatsky Reaction: The reaction of an α-halo ester with a carbonyl compound in the presence of zinc to form a β-hydroxy ester. purdue.edu

Table 1: Common Catalytic Transformations Involving Organozinc Reagents

| Catalytic Reaction | Reactants | Product | Catalyst |

| Negishi Coupling | Organozinc Compound, Organic Halide | Coupled Organic Molecule | Palladium or Nickel Complex |

| Fukuyama Coupling | Thioester, Organozinc Reagent | Ketone | Palladium Complex |

| Reformatsky Reaction | α-halo ester, Carbonyl Compound | β-hydroxy ester | Zinc Metal |

It is important to reiterate that the use of disodium tetracyanozincate for these purposes remains a theoretical proposition and would require significant research to overcome the stability of the tetracyanozincate complex.

Role as a Precursor for Zinc-Containing Coordination Polymers and Metal-Organic Frameworks with Targeted Properties

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are classes of crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.orgmdpi.com Zinc-based CPs and MOFs are of particular interest due to their diverse structures and potential applications in gas storage, separation, catalysis, and sensing. rsc.orge3s-conferences.org The synthesis of these materials typically involves the reaction of a zinc salt, such as zinc nitrate (B79036) or zinc acetate, with a suitable organic linker under solvothermal or other conditions. e3s-conferences.organalis.com.my

This compound could theoretically serve as a zinc source for the synthesis of novel CPs and MOFs. The cyanide ligands in the [Zn(CN)₄]²⁻ complex could potentially be replaced by stronger-binding organic linkers to form the desired framework. Alternatively, the tetracyanozincate anion itself could act as a node or a linker within a more complex, multi-component framework. For instance, the synthesis of zinc-cyanide hybrid coordination polymer microspheres has been reported, although not starting from the disodium salt. ntu.edu.sg

The properties of the resulting CPs or MOFs would be dictated by the choice of organic linkers and the coordination geometry of the zinc centers. By carefully selecting these components, it might be possible to create materials with targeted properties, such as specific pore sizes for selective gas adsorption or catalytically active sites for chemical transformations. rsc.org

Table 2: Examples of Zinc-Based Coordination Polymers and MOFs and Their Applications

| Material | Organic Linker | Application | Reference |

| [Zn(L)(H₂O)]·H₂O | 4-(pyridine-4-yl)phthalic acid | Photocatalytic degradation of organic dyes | rsc.org |

| Zinc-cyanide hybrid coordination polymers | Cyanide | Precursor for yolk-shell structured materials for lithium-ion batteries | ntu.edu.sg |

| [CuL¹(NO₃)₂]n and [ZnL¹(NO₃)₂]n | Bis(triazole) ligand | Potential for novel coordination polymers | mdpi.com |

The exploration of this compound as a precursor for CPs and MOFs is an area that warrants further investigation to determine its viability and potential advantages over conventional zinc salts.

Integration into Hybrid Materials for Enhanced Functionality

Hybrid materials, which combine inorganic and organic components at the molecular or nanoscale level, offer the potential to create materials with synergistic or entirely new properties. The integration of metal complexes into polymer matrices is a common strategy for developing functional hybrid materials.

A potential application could be in the development of polymer-clay nanocomposites. While not directly related to this compound, research has shown that the intercalation of various compounds into clay layers can lead to materials with improved mechanical and barrier properties. googleapis.com It is conceivable that a modified approach could be used to incorporate zinc cyanide complexes into such layered structures.

Further research is necessary to explore the practicalities of incorporating this compound into hybrid materials and to evaluate the properties of the resulting composites.

Contribution to Environmental Remediation Strategies for Cyanide Waste Streams

Cyanide is a highly toxic compound often found in industrial wastewater from processes such as mining and electroplating. samcotech.commacdermidenvio.com The treatment of cyanide-containing waste streams is a critical environmental concern. Various methods, including chemical oxidation, precipitation, and biological degradation, are employed for cyanide remediation. samcotech.commacdermidenvio.com

The tetracyanozincate(II) complex, [Zn(CN)₄]²⁻, is known to be a stable species in aqueous solutions. epa.gov In the context of gold mining, zinc is used to precipitate gold from cyanide solutions, which in turn forms tetracyanozincate. samcotech.com This stable complex sequesters the cyanide, but it must then be further treated to break down the cyanide into less harmful substances.

While this compound itself is not typically used as a primary remediation agent, understanding its stability and reactivity is crucial for developing effective cyanide destruction technologies. For instance, chemical oxidation methods using agents like chlorine or hydrogen peroxide are designed to break down stable metal-cyanide complexes, including tetracyanozincate. macdermidenvio.com

Table 3: Common Methods for Cyanide Wastewater Treatment

| Treatment Method | Description | Key Features |

| Chemical Oxidation | Use of oxidizing agents (e.g., chlorine, hydrogen peroxide, ozone) to convert cyanide to less toxic compounds like cyanate (B1221674) or carbon dioxide and nitrogen. macdermidenvio.com | Effective for a wide range of cyanide concentrations. |

| Chemical Precipitation | Addition of chemicals (e.g., ferrous sulfate) to form insoluble cyanide precipitates that can be removed by sedimentation or filtration. samcotech.com | Relatively low cost and simple operation. |

| Biological Degradation | Use of microorganisms to break down cyanide into harmless products. | Environmentally friendly and can be cost-effective for large volumes of dilute wastewater. |

Research into the kinetics of the natural degradation of tetracyanozincate can also inform passive remediation strategies for contaminated sites. e3s-conferences.org Therefore, while not a direct remediation agent, the study of this compound contributes to the broader understanding and management of cyanide in the environment.

Analytical Methodologies for Detection and Quantification

Spectrophotometric Methods for Cyanide and Zincate Ion Determination

Spectrophotometry, which measures the absorption of light by a chemical substance, offers several approaches for the determination of cyanide and zincate ions. technologynetworks.comsci-hub.se These methods are often favored for their simplicity, speed, and cost-effectiveness.

Colorimetric assays represent a significant category within spectrophotometric methods. For zinc determination, a common strategy involves the use of a chromogenic agent that forms a colored complex with zinc ions. nih.gov One such method employs 4-(2-pyridylazo)resorcinol, which forms a complex with zinc that has a maximum absorbance at 497 nm. nih.gov To analyze zinc in the presence of other metals that could interfere, a masking step is often introduced. For instance, cyanide can be used to complex zinc and other heavy metals. Subsequently, a demasking agent like chloral (B1216628) hydrate (B1144303) selectively releases the zinc, allowing it to react with the colorimetric reagent. nih.govnih.gov Another sensitive reagent used for zinc is 2-(5-nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol (nitro-PAPS), which also forms a colored complex with zinc. nih.gov

For the determination of cyanide, spectrophotometric methods often rely on the reaction of cyanide with specific reagents to produce a colored product. One approach involves the reaction of cyanide with an organic disulfide, such as 2,2'-dithiodipyridine, which displaces a thiol anion that can be measured spectrophotometrically. nih.gov Another sensitive method is based on the catalytic reaction of cyanide with p-nitrobenzaldehyde, which in turn reduces tetrazolium blue to a colored formazan (B1609692) derivative with an absorption maximum at 520 nm. researchgate.net

The development of these methods often involves optimizing conditions such as pH, reagent concentrations, and reaction times to ensure accuracy and sensitivity. nih.govnih.gov

Table 1: Comparison of Spectrophotometric Methods

| Analyte | Reagent | Wavelength (nm) | Key Features |

| Zinc | 4-(2-pyridylazo)resorcinol | 497 | Requires demasking of the zinc-cyanide complex. nih.gov |

| Zinc | Nitro-PAPS | 574 | High sensitivity, suitable for micro-well plate assays. nih.gov |

| Cyanide | Organic Disulfides | Varies | Reaction can be slow, applicable to a range of concentrations. nih.gov |

| Cyanide | p-Nitrobenzaldehyde/Tetrazolium Blue | 520 | Very sensitive catalytic method. researchgate.net |

Chromatographic Techniques for Separation and Analysis of Zinc Cyanide Complexes

Chromatographic techniques, particularly ion chromatography (IC) and high-performance liquid chromatography (HPLC), are powerful tools for the separation and quantification of various metal cyanide complexes, including tetracyanozincate. saimm.org.zacdnsciencepub.com These methods offer high selectivity and sensitivity, allowing for the simultaneous determination of multiple species in complex matrices. saimm.org.zajournals.co.za

Ion chromatography is widely used for the analysis of anionic species. In the context of zinc cyanide complexes, anion exchange chromatography can be employed to separate [Zn(CN)₄]²⁻ from other anions and metal cyanide complexes. epa.govepa.gov The separation is based on the differential affinity of the anions for the stationary phase of the column. Detection can be achieved using conductivity measurements after a suppressor column or by UV absorbance at a specific wavelength, typically around 215 nm. journals.co.zaepa.gov However, it's important to note that some weak metal cyanide complexes, like those of zinc, may elute very quickly and can be difficult to differentiate from the solvent peak in some IC methods. epa.govepa.gov

Reversed-phase ion-interaction HPLC is another valuable technique. cdnsciencepub.com This method involves the use of a hydrophobic stationary phase (like C18) and a mobile phase containing an ion-pairing reagent. This allows for the separation of various metal-cyanide complexes based on their interactions with the stationary phase. cdnsciencepub.comjst.go.jp The elution order of the complexes can be influenced by factors such as the ionic strength and pH of the mobile phase. cdnsciencepub.com HPLC systems can be coupled with UV detectors for quantification. saimm.org.zajst.go.jp

Table 2: Chromatographic Methods for Zinc Cyanide Complex Analysis

| Technique | Column Type | Detection Method | Key Considerations |

| Ion Chromatography | Anion Exchange | Conductivity, UV Absorbance | Weak complexes like tetracyanozincate may have short retention times. journals.co.zaepa.govepa.gov |

| HPLC | Reversed-Phase (C18) | UV Absorbance | Separation is influenced by mobile phase composition (ion-pairing reagent, pH, ionic strength). cdnsciencepub.comjst.go.jp |

| HPLC with Online Derivatization | Porous Graphitic Carbon | UV Absorbance | Can be used for selective separation of certain metal cyanide complexes. jst.go.jpnih.gov |

Advanced Electrochemical Methods for Speciation and Quantification in Complex Solutions

Electrochemical methods provide a sensitive and often rapid means for the analysis of electroactive species, including cyanide and zinc ions, and can be adapted for the speciation of metal complexes.

Voltammetric techniques, such as cathodic stripping voltammetry, are particularly useful for the quantification of cyanide and various metal ions. sapub.orgresearchgate.net In cathodic stripping voltammetry, the analyte is pre-concentrated onto the working electrode (often a mercury drop electrode) at a specific potential, and then the potential is scanned to strip the analyte back into the solution, generating a current proportional to its concentration. sapub.orgresearchgate.net This method can be used to separately and simultaneously quantify cyanide and metal ions like zinc in industrial effluents. sapub.org Cyclic voltammetry is another powerful tool for studying the electrochemical behavior of zinc electrodeposition from solutions, including those containing cyanide complexes, providing insights into the reaction mechanisms. researchgate.net

The development of modified electrodes has enhanced the selectivity and sensitivity of electrochemical detection. For instance, electrodes modified with specific polymers or chelating agents can be designed to selectively bind and detect zinc ions. acs.orgmdpi.com Zincon, a known complexing agent for zinc, has been used to modify carbon nanotube electrodes for the selective electrochemical detection of zinc ions in complex biological fluids. mdpi.com

Electrochemical impedance spectroscopy is another technique that can be used to study the properties of metal-cyanide complexes and their interactions at electrode surfaces. researchgate.net

Table 3: Electrochemical Methods for Analysis

| Technique | Electrode | Principle | Application |

| Cathodic Stripping Voltammetry | Mercury Drop | Pre-concentration and stripping | Quantification of cyanide and zinc ions in effluents. sapub.orgresearchgate.net |

| Cyclic Voltammetry | Platinum, Modified Electrodes | Study of redox behavior | Investigating zinc electrodeposition and complexation. researchgate.netecitechnology.com |

| Square Wave Voltammetry | Modified Carbon Electrodes | Pulsed potential waveform | Sensitive quantification of zinc ions. mdpi.com |

Development and Validation of Analytical Reference Standards

The availability of high-purity, well-characterized analytical reference standards is fundamental to ensuring the accuracy and reliability of any quantitative analysis. For disodium (B8443419) tetracyanozincate, this involves the synthesis and validation of the compound to be used for calibration and quality control purposes.

The synthesis of a reference standard requires careful control of stoichiometry and reaction conditions to produce a compound of high purity. Following synthesis, the identity and purity of the standard must be rigorously confirmed. Techniques such as single-crystal X-ray diffraction can be used to determine the precise crystal structure of the compound. researchgate.net Elemental analysis provides the empirical formula, confirming the proportions of sodium, zinc, carbon, and nitrogen.

Furthermore, the stability of the reference standard under various storage conditions should be assessed to establish appropriate handling and shelf-life. The validation of analytical methods using these standards is also a critical step. This involves demonstrating the method's accuracy, precision, linearity, and sensitivity. For example, a new method for determining hydrogen cyanide in cigarette smoke was validated using potassium tetracyanozincate as a safer alternative to highly toxic potassium cyanide standards. researchgate.net The validation included assessing the linearity of the calibration curve, the limit of detection (LOD), and the limit of quantification (LOQ). researchgate.net The recovery of the analyte from spiked samples is also a key validation parameter. nih.gov

Q & A

Basic: What are the standard synthesis protocols for disodium tetracyanozincate, and what analytical techniques validate its purity?

Answer:

this compound is typically synthesized via the reaction of zinc salts with cyanide ligands under controlled alkaline conditions. For example, zinc sulfate may react with sodium cyanide in aqueous media to form the tetracyanozincate complex, followed by crystallization. Post-synthesis, purity is validated using:

- Volumetric analysis (e.g., titration with standardized EDTA solutions to quantify residual metal ions) .

- Spectroscopic techniques such as IR spectroscopy to confirm the presence of CN⁻ ligands and UV-Vis for electronic transitions characteristic of the coordination complex .

Advanced: How can response surface methodology (RSM) optimize reaction conditions for this compound synthesis?

Answer:

A Central Composite Design (CCD) under RSM is effective for optimizing variables like pH, temperature, and reagent molar ratios. For instance:

- Experimental setup : A 2-factor, 3-level CCD evaluates parabolic interactions between parameters (e.g., pH and cyanide concentration) .

- Data analysis : A second-order polynomial model predicts optimal conditions by analyzing responses (e.g., yield, purity).

- Validation : Confirmatory experiments at predicted optimal conditions ensure reproducibility. This method reduces experimental iterations and identifies non-linear relationships between variables .

Basic: What spectroscopic and crystallographic methods characterize the coordination environment of this compound?

Answer:

- IR Spectroscopy : Identifies ν(C≡N) stretching frequencies (~2100 cm⁻¹), confirming cyanide ligand coordination .

- X-ray Diffraction (XRD) : Resolves the crystal structure, revealing sp³ hybridization at the zinc center and tetrahedral geometry .

- NMR Spectroscopy : ¹³C NMR detects cyanide carbon environments, while ¹H NMR monitors proton shifts in hydrated forms (if present) .

Advanced: How do competing ligands or counterions affect the stability of this compound in solution?

Answer:

Competing ligands (e.g., Cl⁻, OH⁻) can displace CN⁻ ligands, altering stability:

- Stability constants : Measure using potentiometric titrations to determine logβ values under varying ionic strengths.

- Spectrophotometric titration : Monitors spectral shifts during ligand substitution. For example, OH⁻ may form Zn(OH)₂ precipitates, reducing complex stability .

- Comparative studies : Contrast with analogous complexes (e.g., tetracyanonickelate) to assess relative ligand affinity .

Basic: What volumetric methods quantify this compound concentrations in aqueous solutions?

Answer:

- Complexometric titration : EDTA solutions (0.025–0.2 mol/L) chelate free Zn²⁺ ions, with Eriochrome Black T as an indicator .

- Ion-selective electrodes (ISEs) : Detect free cyanide ions post-decomposition, indirectly quantifying the complex.

- Gravimetric analysis : Precipitate Zn²⁺ as ZnS or ZnO for mass-based quantification .

Advanced: How can computational modeling predict this compound’s behavior under varying environmental conditions?

Answer:

- Density Functional Theory (DFT) : Models electronic structure, ligand bonding energies, and redox properties. For example, calculate HOMO-LUMO gaps to predict reactivity .

- Molecular Dynamics (MD) : Simulates solvation dynamics and diffusion coefficients in aqueous/organic solvents.

- pH-dependent stability : Use software like COMSOL to model speciation diagrams, identifying stable pH ranges .

Advanced: What strategies resolve contradictions in reported stability data for this compound?

Answer:

Contradictions often arise from differences in experimental conditions (e.g., ionic strength, temperature):

- Systematic review : Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) to standardize data collection .

- Meta-analysis : Statistically aggregate data from multiple studies, weighting results by sample size and methodology rigor .

- Controlled replication : Reproduce studies under standardized conditions (e.g., IUPAC-recommended buffers) to isolate variables .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of CN⁻ degradation products (e.g., HCN gas) .

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats.

- Waste disposal : Neutralize cyanide-containing waste with hypochlorite before disposal, adhering to local regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.